4-(4-Nitrobenzyl)pyridine
Overview
Description
4-(4-Nitrobenzyl)pyridine is an organic compound with the chemical formula C₁₂H₁₀N₂O₂. It is a derivative of pyridine, substituted with a nitrobenzyl group at the fourth position. This compound is known for its use in various chemical reactions and analytical applications, particularly in the detection of alkylating agents.
Mechanism of Action
Target of Action
4-(4-Nitrobenzyl)pyridine (NBP) is primarily used as a chemical indicator for the detection of epoxides and methylating reagents . It shares structural and reactivity features with guanine, one of the four nucleobases in DNA . This suggests that NBP’s primary targets could be the alkylating agents that interact with DNA.
Mode of Action
NBP interacts with its targets (alkylating agents) through a nucleophilic substitution reaction (S_N2). The nitro group on the benzyl ring of NBP acts as an electron-withdrawing group, making the pyridine nitrogen more nucleophilic. This allows NBP to react with alkylating agents, resulting in the formation of a new carbon-nitrogen bond .
Biochemical Pathways
By reacting with these agents, NBP could potentially mitigate their harmful effects .
Pharmacokinetics
As for metabolism and excretion, these would likely occur via hepatic metabolism and renal excretion, respectively .
Result of Action
The primary result of NBP’s action is the detection of alkylating agents. When NBP reacts with these agents, it undergoes a change that can be detected using spectroscopic methods . This makes NBP a valuable tool in biochemical research and environmental monitoring.
Action Environment
The efficacy and stability of NBP can be influenced by various environmental factors. For instance, NBP is sensitive to light, suggesting that it should be stored in a dark environment to maintain its stability . Furthermore, NBP is soluble in acetone but insoluble in water , indicating that its solubility could affect its bioavailability and hence its efficacy. Therefore, the environment in which NBP is used and stored can significantly impact its action.
Biochemical Analysis
Biochemical Properties
4-(4-Nitrobenzyl)pyridine has been used to test for alkylating agents following chemical oxidative activation . Alkylating agents are chemicals that donate an alkyl group to other molecules, often leading to significant changes in their properties. The nature of these interactions is largely dependent on the specific alkylating agent and the target molecule .
Cellular Effects
Given its role in testing for alkylating agents, it can be inferred that it may have significant effects on cellular processes, particularly those involving DNA and protein interactions .
Molecular Mechanism
It is known to react with alkylating agents, suggesting that it may interact with these molecules at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Nitrobenzyl)pyridine can be synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of nitrobenzyl chloride with pyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is usually purified through recrystallization from solvents like ethanol or cyclohexane to obtain high-purity crystals .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitrobenzyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 4-(4-Aminobenzyl)pyridine.
Substitution: Various substituted benzylpyridines depending on the nucleophile used
Scientific Research Applications
4-(4-Nitrobenzyl)pyridine is widely used in scientific research due to its reactivity and versatility:
Comparison with Similar Compounds
- 4-(Pyridin-4-ylmethyl)aniline
- 4-(Dimethylamino)pyridine
- 4-(Pyridin-4-ylmethyl)phenol
Comparison: 4-(4-Nitrobenzyl)pyridine is unique due to the presence of the nitro group, which significantly enhances its reactivity compared to similar compounds. This makes it particularly useful in detecting alkylating agents and in various analytical applications. Other similar compounds may lack this reactivity or have different functional groups that alter their chemical behavior .
Properties
IUPAC Name |
4-[(4-nitrophenyl)methyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHKUCBXXMFQDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061482 | |
Record name | Pyridine, 4-[(4-nitrophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083-48-3 | |
Record name | 4-(4-Nitrobenzyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Nitrobenzyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Nitrobenzyl)pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83591 | |
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Record name | Pyridine, 4-[(4-nitrophenyl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridine, 4-[(4-nitrophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-nitrobenzyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.826 | |
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Record name | 4-(4-NITROBENZYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z6GS37N7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(4-Nitrobenzyl)pyridine interact with its targets?
A1: this compound (NBP) acts as a nucleophile, primarily targeting electrophilic centers in various molecules. Its nitrogen atom in the pyridine ring readily donates electrons to form covalent bonds with electrophilic species. [] This reactivity makes NBP a useful tool for studying alkylating agents, which are often carcinogenic due to their ability to modify DNA. []
Q2: What is the role of the nitro group in this compound's reactivity?
A2: The nitro group in NBP is an electron-withdrawing group, increasing the electrophilicity of the benzylic carbon. This enhanced electrophilicity can influence the reactivity of the molecule in specific reactions, particularly those involving nucleophilic attack at the benzylic position. [, ]
Q3: Can you provide the molecular formula, weight, and spectroscopic data for this compound?
A3: * Molecular formula: C12H10N2O2 * Molecular weight: 214.22 g/mol* Spectroscopic data: * IR: Characteristic peaks for nitro group (∼1500-1600 cm-1 and ∼1300-1400 cm-1) and pyridine ring (∼1600-1400 cm-1) []. * NMR: Characteristic signals for aromatic protons (∼7-8 ppm) and methylene protons (∼4-5 ppm) [, ].
Q4: What are the primary applications of this compound?
A4: NBP is primarily used as a: * Colorimetric reagent: It forms colored products upon reacting with alkylating agents, allowing for their detection and quantification. [, ]* Chemosensor: NBP-based assays are employed to screen for potentially mutagenic and carcinogenic compounds by mimicking the reactivity of DNA towards alkylating agents. [, ]* Model nucleophile: It helps understand the reactivity and mechanism of action of alkylating agents. []
Q5: How is this compound used in analytical techniques?
A5: NBP is utilized in spectrophotometric methods for detecting and quantifying alkylating agents. [, ] The reaction of NBP with an alkylating agent typically produces a colored product, the intensity of which is directly proportional to the concentration of the alkylating agent. This color change can be measured using a spectrophotometer at a specific wavelength. [, ]
Q6: What are the limitations of using this compound in analytical assays?
A6: While NBP is a valuable tool, its limitations include:
- Limited water solubility: This can hinder its use in biological systems. []
- Lack of reactive oxygen sites: Unlike DNA, NBP lacks these sites, which are important targets for some alkylating agents. []
- Steric differences from DNA: These differences might lead to variations in reactivity compared to DNA. []
Q7: How is this compound used in drug discovery and development?
A7: NBP plays a crucial role in early drug discovery by:* Identifying potential drug candidates: It helps to screen and identify compounds with potential anticancer activity by assessing their alkylating properties, which are often associated with disrupting cancer cell growth. [, ]* Investigating drug metabolism: Researchers use NBP to study how drugs are metabolized in the body, specifically focusing on pathways involving alkylation reactions. []* Developing drug delivery systems: NBP has been incorporated into drug delivery vehicles to track the release and activation of anticancer drugs at the target site. []
Q8: Are there any studies investigating the potential toxicity of this compound?
A8: While NBP itself has not been extensively studied for its toxicity, research focuses on understanding the toxicity of the alkylating agents it detects. NBP acts as a surrogate to understand the potential of these agents to interact with DNA and cause damage. [, , ]
Q9: How do structural modifications of this compound affect its reactivity?
A9: Modifications to the NBP structure can significantly alter its reactivity towards alkylating agents:
- Electron-withdrawing groups: Substitutions on the benzene ring, like halogens, nitro groups, or sulfonyl groups, can increase NBP's reactivity by making the benzylic carbon more electrophilic. [, ]
- Electron-donating groups: Groups such as alkyl chains or alkoxy groups can decrease reactivity by reducing the electrophilicity of the benzylic carbon. []
- Spacer length: Increasing the length of the alkyl chain between the pyridine and benzene rings can affect the rate and selectivity of alkylation reactions. []
Q10: What are the future directions for research on this compound?
A10: Future research directions include:
- Developing more sensitive and specific NBP-based assays: This includes designing NBP derivatives with enhanced water solubility and incorporating them into new sensing platforms for improved detection limits and real-time monitoring. [, ]
- Exploring the application of NBP in diverse fields: This includes environmental monitoring for detecting alkylating pollutants and developing novel materials for capturing and neutralizing hazardous substances. []
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